molecular formula C9H7F4NO2 B2963130 N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide CAS No. 1022387-36-5

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide

Cat. No.: B2963130
CAS No.: 1022387-36-5
M. Wt: 237.154
InChI Key: VNAACZFHBIRGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide” is a chemical compound with the molecular formula C9H7F4NO2 . It has a molecular weight of 237.151 Da . This compound is related to “3-(1,1,2,2-Tetrafluoroethoxy)aniline”, an organic fluorinated building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 23 atoms; 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 4 Fluorine atoms .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tetraethylorthosilicate as a mild dehydrating reagent for the synthesis of N-formamides with formic acid

    A method for synthesizing N-formamides using formic acid as a formyl source was developed. This method applies to a range of amino acid derivatives and simple amines, including weakly basic aniline derivatives, to produce various primary and secondary formamides under mild conditions (Nishikawa et al., 2017).

  • Reagent Controlled Glycosylations for Assembly of Well-Defined Pel Oligosaccharides

    A study introduced a new additive, methyl(phenyl)formamide (MPF), for glycosylation of 2-azido-2-deoxyglucose building blocks, contributing to the assembly of complex oligosaccharides (Wang et al., 2020).

  • Protic [TBD][TFA] ionic liquid as a catalyst for N-formylation of amines using formic acid

    This study used a trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid as a recyclable catalyst for synthesizing formamides from primary and secondary amines with formic acid (Baghbanian & Farhang, 2013).

Molecular and Biological Studies

  • Synthesis, Biological Evaluation and Docking Analysis of Novel Quinazolin Derivatives as Antitumor Agents

    Different acid chlorides reacted with anthranilic acid to produce benzoxazin-4-one, which was used to synthesize heterocyclic compounds, including reactions with formamide. Some synthesized analogues demonstrated significant cytotoxic activity against human carcinoma cell lines (El‐serwy et al., 2016).

  • Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative

    This study focused on N-(4-Bromo-Phenyl)-Formamide, a novel derivative of formamide. The molecule showed moderate antimicrobial activity and was analyzed for its molecular structure and intermolecular interactions (Malek et al., 2020).

Material Science and Nanotechnology

  • Si Nanowire Bridges in Microtrenches Integration of Growth into Device Fabrication

    The precursor formamide 1 was used in the study of silicon nanowires as building blocks for nano-scale electronic systems, highlighting its role in the synthesis and stability of these materials (He et al., 2005).

  • Preparation and Properties of Thermoplastic Starch/Montmorillonite Nanocomposite Using N-(2-Hydroxyethyl)formamide

    N-(2-Hydroxyethyl)formamide was used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite, demonstrating its role in enhancing the material properties (Dai et al., 2009).

Properties

IUPAC Name

N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-8(11)9(12,13)16-7-3-1-2-6(4-7)14-5-15/h1-5,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAACZFHBIRGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.